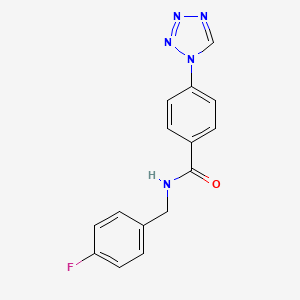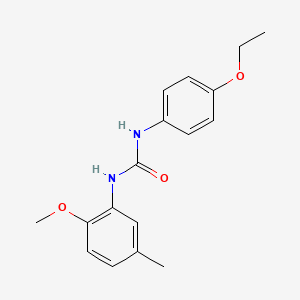![molecular formula C18H18N2OS B5805726 N-{[(3,4-dimethylphenyl)amino]carbonothioyl}-3-phenylacrylamide](/img/structure/B5805726.png)
N-{[(3,4-dimethylphenyl)amino]carbonothioyl}-3-phenylacrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{[(3,4-dimethylphenyl)amino]carbonothioyl}-3-phenylacrylamide, commonly known as DAPH, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. DAPH is a potent inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins. Prostaglandins are lipid compounds that play a crucial role in various physiological processes, including inflammation, pain, and fever.
Aplicaciones Científicas De Investigación
DAPH has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. DAPH has been shown to inhibit the growth of cancer cells by inducing apoptosis and reducing the expression of N-{[(3,4-dimethylphenyl)amino]carbonothioyl}-3-phenylacrylamide. DAPH also exhibits anti-inflammatory effects by inhibiting the production of prostaglandins and other inflammatory mediators. Moreover, DAPH has been reported to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Mecanismo De Acción
DAPH exerts its pharmacological effects by inhibiting the activity of N-{[(3,4-dimethylphenyl)amino]carbonothioyl}-3-phenylacrylamide. This compound is an enzyme that catalyzes the conversion of arachidonic acid to prostaglandins. Prostaglandins are involved in various physiological processes, including inflammation, pain, and fever. By inhibiting this compound, DAPH reduces the production of prostaglandins and other inflammatory mediators, thereby exerting its anti-inflammatory and analgesic effects.
Biochemical and Physiological Effects:
DAPH has been shown to exhibit potent anti-inflammatory, analgesic, and neuroprotective effects in various animal models. DAPH reduces the production of prostaglandins and other inflammatory mediators, thereby reducing inflammation and pain. DAPH also reduces oxidative stress and inflammation in the brain, thereby protecting against neurodegenerative disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DAPH is a potent inhibitor of N-{[(3,4-dimethylphenyl)amino]carbonothioyl}-3-phenylacrylamide and exhibits significant pharmacological effects in various animal models. However, DAPH has some limitations for lab experiments, including its low solubility in water and its potential toxicity at high concentrations. Moreover, DAPH may interact with other enzymes and proteins, leading to off-target effects.
Direcciones Futuras
Future research on DAPH should focus on elucidating its mechanism of action and identifying its potential therapeutic applications in various diseases. Moreover, the development of novel DAPH analogs with improved pharmacological properties could enhance its therapeutic potential. Finally, the development of new drug delivery systems could improve the solubility and bioavailability of DAPH, thereby enhancing its efficacy and safety.
Métodos De Síntesis
The synthesis of DAPH involves a multi-step process that includes the reaction of 3,4-dimethylaniline with carbon disulfide to form the corresponding dithiocarbamate, followed by the reaction of this intermediate with phenylacryloyl chloride to yield the final product. The yield of DAPH can be improved by using a solvent system that contains both polar and nonpolar solvents. The purity of DAPH can be enhanced by recrystallization from a suitable solvent.
Propiedades
IUPAC Name |
(E)-N-[(3,4-dimethylphenyl)carbamothioyl]-3-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2OS/c1-13-8-10-16(12-14(13)2)19-18(22)20-17(21)11-9-15-6-4-3-5-7-15/h3-12H,1-2H3,(H2,19,20,21,22)/b11-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZRMLQOOPDZLEF-PKNBQFBNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=S)NC(=O)C=CC2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)NC(=S)NC(=O)/C=C/C2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![{1-[2-(2-fluorophenoxy)ethyl]-1H-indol-3-yl}(2-furyl)methanone](/img/structure/B5805644.png)
![4-fluoro-N-[4-(2-oxo-1-pyrrolidinyl)benzyl]benzenesulfonamide](/img/structure/B5805648.png)
![3-chloro-4-[(3-methylbenzyl)oxy]benzaldehyde](/img/structure/B5805658.png)

![1-[3-amino-6-(2-thienyl)thieno[2,3-b]pyridin-2-yl]ethanone](/img/structure/B5805673.png)


![ethyl 2-{[(2-furoyloxy)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5805705.png)
![methyl 2-[(2,6-difluorobenzoyl)amino]-5-propyl-3-thiophenecarboxylate](/img/structure/B5805715.png)
![5-{[5-(dimethylamino)-2-furyl]methylene}-1,3-dimethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5805720.png)
![4-[(3-bromo-4-methylbenzylidene)amino]-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione](/img/structure/B5805725.png)

![N'-{4-[(4-bromobenzyl)oxy]benzylidene}-4-chlorobenzenesulfonohydrazide](/img/structure/B5805735.png)
